Arachidonoyl LPA

描述

Definition and Significance as a Bioactive Lipid Signaling Molecule

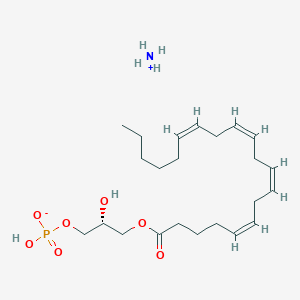

Arachidonoyl LPA is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single arachidonoyl acyl chain. nih.gov This structure allows it to act as an extracellular signaling molecule, initiating a cascade of intracellular events by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. echelon-inc.comechelon-inc.com Its significance lies in its ability to influence fundamental cellular behaviors, including proliferation, migration, survival, and differentiation. echelon-inc.commobitec.comechelon-inc.com

The signaling actions of this compound are implicated in a multitude of physiological and pathophysiological processes. These include, but are not limited to, wound healing, angiogenesis (the formation of new blood vessels), platelet aggregation, smooth muscle contraction, and immune responses. echelon-inc.comechelon-inc.commobitec.comechelon-inc.com Furthermore, aberrant this compound signaling has been linked to the progression of various diseases, including cancer, where it can promote tumor cell survival, migration, and invasion. echelon-inc.commobitec.comechelon-inc.com It has also been associated with fibrotic diseases and neurodegenerative disorders. nih.govmedsci.orgfrontiersin.org

Overview of Lysophosphatidic Acid (LPA) Family Diversity

This compound belongs to a larger family of lysophosphatidic acids, which are not a single entity but rather a class of molecules that vary in the length and saturation of their fatty acid chain. nih.gov This structural diversity is a key determinant of their biological activity and receptor specificity. nih.gov The LPA family includes species with saturated and unsaturated acyl chains of varying lengths. nih.gov

The generation of different LPA species is a complex process involving multiple enzymatic pathways. oup.comscripps.edu A primary route involves the action of the enzyme autotaxin (ATX), which converts lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), into LPA in extracellular fluids. nih.govmedsci.org Intracellularly, LPA can be synthesized through the acylation of glycerol-3-phosphate or the phosphorylation of monoacylglycerol. nih.govscripps.edu

The diverse members of the LPA family interact with at least six distinct G protein-coupled receptors, designated LPA₁ through LPA₆. oup.comacs.orgcapes.gov.br These receptors are expressed in various tissues and can couple to different G proteins, leading to a wide range of cellular responses. mdpi.comexplorationpub.comscripps.edu The specific combination of the LPA species and the receptor subtype it binds to dictates the ultimate physiological or pathological outcome. nih.gov

| Receptor Family | Members | Primary Signaling Pathways |

| Edg Family | LPA₁, LPA₂, LPA₃ | Gαi/o, Gαq/11, Gα12/13 acs.orgmdpi.comscripps.edu |

| Non-Edg Family | LPA₄, LPA₅, LPA₆ | Gαs, Gαq, Gα12/13 explorationpub.comnih.gov |

Importance of the Arachidonoyl Acyl Chain in LPA Bioactivity

The presence of the arachidonoyl acyl chain, a 20-carbon polyunsaturated fatty acid with four double bonds (20:4), confers unique properties to this compound. biosynth.com This specific acyl chain can influence the molecule's affinity and efficacy for different LPA receptors, thereby shaping its biological activity.

Research has indicated that different LPA species can elicit distinct cellular responses. For instance, studies have shown that serum levels of arachidonoyl (20:4)-LPA are significantly elevated in certain pathological conditions, such as systemic sclerosis, suggesting a specific role for this particular LPA species in the disease process. nih.govmedsci.orgcapes.gov.br

Furthermore, the arachidonoyl moiety of this compound is a precursor for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. The metabolic relationship between this compound and other signaling lipids, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), adds another layer of complexity to its biological functions. nih.govfrontiersin.org 2-AG can be phosphorylated to form 2-arachidonoyl-LPA, indicating a potential for interplay and cross-talk between these two important signaling systems. nih.govfrontiersin.orguniversiteitleiden.nl This metabolic link highlights the central role of the arachidonic acid backbone in a broader network of lipid-mediated signaling.

属性

IUPAC Name |

azanium;[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNJYFKSBIEJTA-PWZWHAFSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of Arachidonoyl Lysophosphatidic Acid

De Novo Synthesis Pathways

The de novo synthesis of arachidonoyl LPA involves the direct enzymatic modification of precursor molecules within the cell. Two primary pathways have been identified: the phosphorylation of 2-arachidonoylglycerol (B1664049) (2-AG) and the deacylation of phosphatidic acid.

Monoacylglycerol Kinase-Mediated Phosphorylation of 2-Arachidonoylglycerol (2-AG)

One significant route for the formation of 2-arachidonoyl-LPA (2A-LPA) is through the phosphorylation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov This reaction is catalyzed by acylglycerol kinases (AGKs), which transfer a phosphate (B84403) group to 2-AG, converting it into 2A-LPA. nih.govmdpi.com This pathway is notable as it represents a direct link between the endocannabinoid and lysophospholipid signaling systems. The phosphorylation of 2-AG not only generates the signaling molecule 2A-LPA but also simultaneously reduces the levels of 2-AG, thereby attenuating its effects on cannabinoid receptors. nih.gov Conversely, 2A-LPA can be dephosphorylated back to 2-AG by lipid phosphatases, indicating a reversible and dynamic relationship between these two bioactive lipids. nih.govmdpi.com

Phospholipase A-Type Enzyme-Catalyzed Deacylation of Phosphatidic Acid

Another major pathway for LPA synthesis involves the deacylation of phosphatidic acid (PA) by phospholipase A (PLA)-type enzymes. nih.govoup.com Specifically, phospholipase A1 (PLA1) and phospholipase A2 (PLA2) can hydrolyze the ester bond at the sn-1 and sn-2 positions of PA, respectively, to produce LPA. mdpi.com The action of PLA1 on PA yields sn-2 LPA species, while PLA2 action produces sn-1 LPA species. mdpi.com Several PLA isozymes may be involved in this process. nih.gov For instance, a PA-selective PLA1α (also known as LIPH) has been identified and is crucial for hair growth through the production of 2-acyl-LPA. nih.govoup.com This pathway highlights the role of phospholipases in generating specific LPA species from existing phospholipid pools.

Autotaxin-Dependent Production of this compound Species

A primary route for the extracellular production of LPA, including arachidonoyl-containing species, is mediated by the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). oup.comersnet.org ATX is a secreted lysophospholipase D that hydrolyzes lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), to generate LPA. mdpi.comersnet.org While LPC is a major substrate, ATX can act on various lysophospholipids to produce a corresponding diversity of LPA species, depending on the fatty acid composition of the precursor. oup.comersnet.org Elevated levels of ATX and LPA have been implicated in various pathological conditions, including fibrosis and cancer. ersnet.orgnih.gov In some contexts, an amplification loop has been described where LPA can induce the expression of interleukin-6 (IL-6), which in turn increases ATX expression, leading to further LPA production. nih.gov

Precursors and Substrates for this compound Synthesis

The synthesis of this compound is fundamentally dependent on the availability of specific precursor molecules and the enzymes that act upon them.

Membrane Phospholipid Precursors

Cellular membranes are the primary reservoir of precursors for this compound. frontiersin.org Phospholipids (B1166683) within the membrane, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidic acid (PA), can all serve as initial substrates. frontiersin.orgnih.gov For instance, in the autotaxin pathway, membrane phospholipids are first acted upon by a phospholipase A1 or A2 to remove a fatty acid, resulting in the formation of lysophospholipids like LPC, which are then converted to LPA by ATX. ersnet.org In the de novo pathway, PA, itself synthesized from membrane-derived precursors, is directly converted to LPA. mdpi.com The specific fatty acid composition of these membrane phospholipids, particularly the presence of arachidonic acid at the sn-1 or sn-2 position, determines the potential for generating this compound. nih.gov

Role of Acyltransferases in this compound Production

Acyltransferases play a crucial role in the initial steps of LPA synthesis and in the remodeling of phospholipids that serve as LPA precursors. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the first step in the de novo synthesis of glycerolipids by transferring an acyl group from an acyl-CoA to glycerol-3-phosphate (G3P), producing LPA. mdpi.commdpi.com Specifically, GPATs typically transfer the acyl group to the sn-1 position, leading to the formation of sn-1 LPAs. mdpi.comoup.com

Following this, lysophosphatidic acid acyltransferases (LPAATs), also known as acyl-glycerophosphate acyltransferases (AGPATs), catalyze the addition of a second fatty acid to LPA to form phosphatidic acid (PA). nih.govresearchgate.net This PA can then be a substrate for phospholipase A enzymes to generate LPA, creating a cycle of synthesis and degradation. mdpi.comnih.gov The substrate specificity of these acyltransferases for different acyl-CoAs, including arachidonoyl-CoA, is a key determinant in the production of arachidonoyl-containing phospholipids and, consequently, this compound. pnas.org

Metabolic Pathways and Degradation of Arachidonoyl Lysophosphatidic Acid

Enzymatic Dephosphorylation to 2-Arachidonoylglycerol (B1664049) by Lipid Phosphatases

A significant metabolic route for 2-arachidonoyl-LPA is its conversion to the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govmdpi.comfrontiersin.org This reaction involves the removal of the phosphate (B84403) group from the glycerol (B35011) backbone, a process catalyzed by specific lipid phosphatases. mdpi.comlife-science-alliance.org The enzymatic dephosphorylation of 2-arachidonoyl LPA represents a key metabolic intersection, linking the LPA signaling pathway with the endocannabinoid system. mdpi.comlife-science-alliance.org

Research has identified that this conversion occurs rapidly in biological tissues such as the rat brain. nih.govmdpi.com Studies have pointed to the involvement of lipid phosphate phosphatases (LPPs) in this process. life-science-alliance.orgresearchgate.net More recently, the cytosolic enzyme PHOSPHO1, known for its role in dephosphorylating phosphocholine (B91661) and phosphoethanolamine, has been shown to be capable of converting 2-arachidonoyl-LPA into 2-AG. mdpi.com This transformation is not merely a degradative step but also a synthetic pathway for 2-AG, a crucial signaling molecule in its own right that activates cannabinoid receptors. nih.gov The interconversion is bidirectional, as 2-AG can be phosphorylated by acylglycerol kinases to generate 2-arachidonoyl-LPA, creating a dynamic cycle that can modulate signaling through both LPA and cannabinoid receptors. nih.govfrontiersin.orgfrontiersin.org

Hydrolysis by Lipid Phosphate Phosphatases (LPPs)

The primary pathway for the degradation and signal termination of extracellular LPA, including the arachidonoyl species, is through dephosphorylation by a family of enzymes known as lipid phosphate phosphatases (LPPs). researchgate.netdiva-portal.org These enzymes are integral membrane proteins that catalyze the hydrolysis of the phosphate ester bond in various lipid phosphates, converting LPA into monoacylglycerol (MAG). researchgate.netdiva-portal.orgmdpi.com This action effectively terminates LPA receptor signaling at the cell surface. researchgate.net

There are three main isoforms in this family: LPP1, LPP2, and LPP3. diva-portal.org

LPP1 (also known as PPAP2A) is considered a major regulator of extracellular LPA levels. mdpi.com Studies in mice have shown that the genetic deletion of LPP1 results in elevated plasma LPA levels and a four-fold reduction in the degradation rate of injected LPA. diva-portal.orgmdpi.com

LPP2 (PPAP2C) is also capable of degrading LPA, although its specific physiological roles are less defined. It may be involved in regulating cell cycle progression. diva-portal.org

LPP3 (PPAP2B) is crucial for embryonic development, particularly for vascular formation. diva-portal.org It contributes to the turnover of plasma LPA and plays a key role in specific tissues, such as the heart and liver. nih.gov LPP3 has also been shown to dephosphorylate FTY720-P, a phosphorylated sphingosine (B13886) analog drug. nih.gov

These ecto-enzymes are strategically located on the plasma membrane to intercept and degrade extracellular LPA, thereby controlling its access to G protein-coupled receptors. nih.govcapes.gov.br The activity of LPPs is a critical factor in determining the half-life and signaling radius of extracellular LPA. diva-portal.org

Table 1: Overview of Lipid Phosphate Phosphatase (LPP) Isoforms

| Enzyme | Alias | Primary Function in LPA Metabolism | Key Research Findings |

|---|---|---|---|

| LPP1 | PPAP2A | Major ecto-phosphatase for extracellular LPA degradation. mdpi.com | LPP1-null mice exhibit increased circulating LPA levels and a significantly extended half-life of injected LPA. diva-portal.orgmdpi.com |

| LPP2 | PPAP2C | Contributes to LPA degradation; may regulate cell cycle. diva-portal.org | LPP2-deficient mice are viable with no obvious phenotype reported regarding LPA levels. diva-portal.org |

| LPP3 | PPAP2B | Crucial for embryonic development and tissue-specific LPA turnover. diva-portal.orgnih.gov | LPP3 knockout is embryonically lethal; plays a role in regulating LPA in specific organs like the heart and liver. diva-portal.orgnih.gov |

Hydrolysis by Lysophospholipases

In addition to dephosphorylation, arachidonoyl LPA can be metabolized through hydrolysis by lysophospholipases (LPLs). researchgate.net This alternative degradative pathway involves the deacylation of LPA, where the arachidonoyl fatty acid chain is cleaved from the glycerol backbone. researchgate.net The resulting products are glycerol-3-phosphate (GP) and a free arachidonic acid molecule. researchgate.net

This pathway represents a different catabolic fate for LPA compared to the LPP-mediated route. researchgate.net While LPPs generate monoacylglycerol, LPLs produce glycerophosphate. researchgate.net The released arachidonic acid can then serve as a substrate for the synthesis of eicosanoids, a diverse class of signaling molecules that includes prostaglandins (B1171923) and leukotrienes. The activity of lysophospholipases thus not only degrades this compound but also provides precursors for other important signaling pathways.

Dynamic Regulation and Turnover of this compound in Biological Milieus

The concentration of this compound in any biological system is under tight dynamic control, reflecting a sensitive balance between its synthesis and degradation. The turnover of LPA in circulation is remarkably rapid, a characteristic that allows for precise spatial and temporal control of its signaling activities. frontiersin.org

The primary regulators of this turnover are the synthetic enzymes, such as autotaxin (ATX) which produces LPA from lysophosphatidylcholine (B164491), and the degradative enzymes, predominantly the LPPs. diva-portal.orgresearchgate.net The ecto-activity of LPPs at the cell surface creates a barrier that hydrolyzes extracellular LPA, thereby limiting its diffusion and receptor activation. nih.govcapes.gov.br This is evidenced by the fact that inhibition of LPPs with agents like sodium vanadate (B1173111) leads to an accumulation of extracellular LPA. capes.gov.br

Furthermore, the metabolic relationship between this compound and 2-AG establishes a critical regulatory node. nih.gov The phosphorylation of 2-AG by monoacylglycerol kinase to form 2-arachidonoyl-LPA and the reverse dephosphorylation by lipid phosphatases constitute a dynamic cycle. nih.govfrontiersin.orgfrontiersin.org This interconversion allows cells to rapidly shift the balance between two potent lipid mediators, potentially switching signals from LPA receptors to cannabinoid receptors, which can have profound effects on cellular processes like neurotransmission and inflammation. nih.govmdpi.com This intricate network of synthesis, degradation, and interconversion ensures that the signaling actions of this compound are precisely regulated in response to physiological demands.

Arachidonoyl Lysophosphatidic Acid Receptors: Characterization and Specificity

Lysophosphatidic Acid Receptor Subtypes (LPA1-LPA6) as Agonist Targets

The biological actions of LPA are mediated through at least six recognized G protein-coupled receptors (GPCRs), designated LPA₁ to LPA₆. scripps.edunih.gov These receptors are encoded by the LPAR1-6 genes in humans. scripps.edu They are all rhodopsin-like 7-transmembrane (7-TM) proteins that couple to one or more of the four main families of heterotrimeric G-proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to trigger various downstream signaling pathways. scripps.edunih.gov

The LPA receptors are broadly classified into two subfamilies based on sequence homology:

The EDG (Endothelial Differentiation Gene) family , which includes LPA₁, LPA₂, and LPA₃. nih.govmdpi.com

The non-EDG, purinergic P2Y-like family , which includes LPA₄, LPA₅, and LPA₆. mdpi.comresearchgate.net

The activation of these receptor subtypes by various LPA species, including arachidonoyl LPA, initiates a wide range of cellular responses. researchgate.netnih.gov

Identification of GPR35 as a Receptor for 2-Arachidonoyl LPA

Beyond the classical LPA₁₋₆ receptors, the orphan GPCR, GPR35, has been identified as a receptor for specific LPA species. biomolther.org Research has specifically suggested that 2-arachidonoyl LPA is an endogenous ligand for GPR35. biomolther.orgresearchgate.netnih.gov This identification was made during screening studies where various LPA analogs were tested for their ability to activate GPR35. nih.govfrontiersin.org

In studies using HEK293 cells engineered to express GPR35, 2-arachidonoyl LPA, among other 2-acyl LPAs, was shown to be an effective agonist. nih.govfrontiersin.orgresearchgate.net The activation of GPR35 by these ligands was demonstrated through several in vitro assays, including:

Mobilization of intracellular calcium ([Ca²⁺]i). nih.govfrontiersin.org

Phosphorylation of extracellular signal-regulated kinase (ERK1/2). nih.gov

Activation of RhoA.

Internalization of the GPR35 receptor molecule. biorxiv.org

These findings strongly support the characterization of GPR35 as a receptor for 2-arachidonoyl LPA. biomolther.orgresearchgate.net

Differential Activation and Ligand Specificity of LPA Receptors by this compound Species

The various chemical forms of LPA, differing in their fatty acid chain, can differentially activate the LPA receptor subtypes. nih.gov This is also true for the isomers of this compound (20:4 LPA).

Studies have indicated that 20:4 LPA generally exhibits broad specificity for the different LPA receptors. nih.gov Both 1-arachidonoyl LPA and its 18:0 counterpart show high affinity for LPA₁ and LPA₂. nih.gov Research measuring the dissociation constant (Kᴅ) for 1-arachidonoyl (20:4) LPA with the LPA₁ receptor found it to be in the low nanomolar range (Kᴅ = 2.59 nM ± 0.481), which was comparable to other LPA forms like 18:1 and 16:0 LPA, suggesting a lack of strong specificity for LPA₁ based on the acyl chain. nsf.gov This is consistent with the idea that LPA₁ has a binding pocket that can accommodate acyl chains of varying lengths and saturation levels. proteopedia.org

Despite the broad specificity, there is clear evidence of preferential binding and differential activation among the LPA receptor subtypes.

LPA₂: 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA, a form of 1-arachidonoyl LPA, is a potent agonist for the LPA₂ (EDG4) receptor, with a reported EC₅₀ value of approximately 10 nM. caymanchem.com

LPA₃: In contrast, 2-arachidonoyl (20:4) LPA has been shown to be a less potent ligand for LPA₃ (EDG7) compared to other unsaturated LPAs like 2-oleoyl (18:1) or 2-linoleoyl (18:2) LPA. capes.gov.brnih.gov

LPA₆: The non-EDG receptor LPA₆ reportedly has a higher affinity for 20:4 LPA compared to saturated species like 18:0 LPA. nih.govresearchgate.net

GPR35: As mentioned, GPR35 shows a preference for 2-acyl LPAs, including 2-arachidonoyl LPA. nih.govresearchgate.net

This differential activation suggests that the specific isomeric form of this compound can determine which receptor-mediated signaling pathways are activated. nih.gov

Structural Features of LPA Receptors Relevant to this compound Binding

The structural characteristics of the LPA receptors, particularly their ligand-binding pockets, provide the basis for their interaction with and specificity for different LPA species, including this compound. All LPA receptors are characterized by a seven-transmembrane α-helical bundle typical of Class A GPCRs. proteopedia.orgnih.gov

The crystal structures of LPA₁ and LPA₆ have revealed key differences in ligand recognition between the EDG and non-EDG receptor families. nih.govresearchgate.net

LPA₁ Receptor: The LPA₁ receptor possesses a more spherical, "baggy" binding pocket compared to other lipid receptors like the S1P₁ receptor. proteopedia.orgnih.gov This larger pocket allows it to recognize a wider variety of chemical species, including ligands with acyl chains of varying lengths and saturation. proteopedia.org This structural feature explains its broad specificity and its ability to be promiscuously activated by phosphorylated endocannabinoids like 2-arachidonyl phosphatidic acid (2-ALPA), which is structurally similar to LPA. nih.govnih.gov Key amino acid residues, such as a tryptophan at position 5.43 (W210) and another at 6.48 (W271), are thought to expand the binding pocket to accommodate such ligands. nih.gov Ligands are believed to access the LPA₁ binding pocket from the extracellular space. nih.govnih.gov

LPA₃ Receptor: While not yet crystallized, the LPA₃ receptor shares about 53% similarity with LPA₁. mdpi.com However, structural modeling suggests it has distinct binding sites and conserves typical Class A GPCR motifs like CWxP and NPxxY that are crucial for ligand recognition and activation. mdpi.combiorxiv.org

LPA₆ Receptor: In contrast to LPA₁, the ligand-binding pocket of LPA₆ is laterally open toward the cell membrane, creating a cleft within the transmembrane region. researchgate.netu-tokyo.ac.jpnih.gov This suggests a "lateral access model" where the lipophilic acyl chain of LPA enters the receptor directly from the lipid bilayer. plos.orgdoaj.org The phosphate (B84403) head group of LPA is recognized by conserved, positively charged residues within a central cavity, which induces a conformational change that activates the receptor. researchgate.netpnas.org This distinct binding mode helps explain the different ligand preferences between the EDG (LPA₁) and non-EDG (LPA₆) receptor families. pnas.org

Data Tables

Table 1: this compound Receptor Subtypes and G-Protein Coupling

| Receptor | Family | G-Protein Coupling |

|---|---|---|

| LPA₁ | EDG | Gαi/o, Gαq/11, Gα12/13 |

| LPA₂ | EDG | Gαi/o, Gαq/11, Gα12/13 |

| LPA₃ | EDG | Gαi/o, Gαq/11, Gα12/13 |

| LPA₄ | non-EDG | Gαi/o, Gαq/11, Gα12/13, Gαs |

| LPA₅ | non-EDG | Gαi/o, Gαq/11, Gα12/13 |

| LPA₆ | non-EDG | Gα12/13, Gαs |

| GPR35 | N/A | Gαi/o |

Source: Data compiled from multiple sources. scripps.edunih.govmdpi.comnih.govmdpi.com

Table 2: Binding Affinities of this compound Species for Specific Receptors| Compound | Receptor | Assay Type | Affinity/Potency |

|---|---|---|---|

| 1-Arachidonoyl (20:4) LPA | LPA₁ | Free-Solution Assay (FSA-CIR) | Kᴅ = 2.59 ± 0.481 nM |

| 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA | LPA₂ (EDG4) | Calcium Mobilization | EC₅₀ ≈ 10 nM |

| 2-Arachidonoyl (20:4) LPA | LPA₃ (EDG7) | Calcium Mobilization | Lower potency compared to 18:1 and 18:2 LPA |

| 2-Arachidonoyl (20:4) LPA | LPA₆ | Binding Affinity | Higher affinity compared to 18:0 LPA |

| 2-Arachidonoyl LPA | GPR35 | Calcium Mobilization | Demonstrated Agonist |

Source: Data compiled from multiple sources. nih.govnih.govnsf.govcaymanchem.comnih.gov

Intracellular Signaling Cascades Mediated by Arachidonoyl Lysophosphatidic Acid

G Protein Coupling and Activation

The diverse biological effects of Arachidonoyl LPA are rooted in its ability to activate multiple LPA receptors, which in turn couple to one or more of the four main families of Gα subunits: Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.gov The specific G protein activated depends on the receptor subtype expressed in a given cell type, leading to distinct downstream signaling pathways. mdpi.com Molecular dynamics studies have shown that strong agonists of the LPA1 receptor, such as 18:1 and 20:4 LPA, effectively drive the receptor's conformational change to an active state. nih.gov

Gαi/o Pathways

LPA receptors, including those activated by this compound, frequently couple to the Gαi/o family of G proteins. nih.gov Activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov Furthermore, the βγ subunits released from the activated Gαi/o can trigger other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK cascade, which is primarily involved in mitogenic signaling. nih.govmdpi.com In human bronchial epithelial cells, LPA-induced secretion of interleukin-8 (IL-8) is mediated through LPAR1-3 coupled to Gαi. nih.gov While many LPA species can activate these pathways, the chemotactic ligand archidonoyl LPA has been shown to potently induce cellular migration, a process often linked to Gαi/o signaling. nih.gov

Gαq/11 Pathways

The Gαq/11 family of G proteins is a key transducer of signals for several LPA receptors, including LPA1, LPA2, LPA3, LPA4, and LPA5. nih.govnih.gov Upon activation by an LPA receptor bound to this compound, Gαq/11 stimulates its primary effector, Phospholipase C (PLC). mdpi.com This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Research has demonstrated that 2-arachidonoyl LPA effectively interacts with LPA receptors in neuroblastoma x glioma hybrid cells to provoke an increase in intracellular free Ca2+ concentrations, a direct consequence of IP3-mediated release from intracellular stores. nih.gov This confirms the engagement of the Gαq/11-PLC pathway by this specific LPA species.

Gα12/13 Pathways

This compound is a potent activator of signaling pathways mediated by the Gα12/13 family of G proteins. This coupling is a hallmark of LPA receptor signaling and is central to the regulation of the actin cytoskeleton. ahajournals.orgmolbiolcell.org LPA receptors such as LPA1, LPA2, LPA4, LPA5, and LPA6 are known to engage Gα12/13. nih.govnih.gov The primary downstream effector of Gα12/13 is the small GTPase RhoA. nih.gov Activation of RhoA leads to the stimulation of Rho-associated kinase (ROCK), which in turn mediates cellular responses like stress fiber formation, focal adhesion assembly, and neurite retraction. molbiolcell.orgnih.gov Studies on platelet activation have identified 20:4 acyl-LPA as a particularly potent species in inducing platelet shape change, a process mediated by G12/13 and Rho activation. ahajournals.org Furthermore, LPA4, which responds to 20:4 LPA, has been implicated in elevating blood pressure through Gα12/13-Rho signaling. researchgate.net

Gαs Pathways

While less common for LPA signaling, coupling to the Gαs protein, which stimulates adenylyl cyclase to increase cAMP production, is primarily associated with the LPA4 receptor. nih.govnih.gov LPA4 can couple with Gαs in addition to other G protein families. nih.gov Although it is established that 20:4 LPA can act on LPA4, the specific efficacy of this compound in activating the Gαs pathway has not been extensively detailed. researchgate.net Another receptor, LPAR6, which exhibits a higher affinity for 20:4 LPA compared to other LPA species, has the intrinsic ability to induce cAMP synthesis, suggesting a potential link to Gαs. However, direct investigation did not show a significant impact on intracellular cAMP levels by 20:4 LPA in the studied context. semanticscholar.org

Downstream Effector Molecules and Cascades

The activation of distinct G protein families by this compound initiates a variety of downstream signaling cascades through the regulation of specific effector molecules. These cascades ultimately determine the cellular response to this lipid mediator.

Phospholipase C Activation

A principal downstream event following this compound signaling is the activation of Phospholipase C (PLC). This is predominantly mediated by the coupling of LPA receptors to the Gαq/11 family of G proteins. mdpi.com Upon binding of this compound to a Gαq/11-coupled receptor, the activated Gα subunit stimulates PLC, which then catalyzes the cleavage of PIP2. nih.gov This enzymatic action generates two crucial second messengers:

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC). nih.gov

The elevation of intracellular Ca2+ initiated by 2-arachidonoyl LPA in neuronal cells is a direct indicator of the activation of the PLC pathway. nih.gov This cascade is fundamental for a wide range of cellular processes, including smooth muscle contraction, platelet aggregation, and neurotransmitter release. core.ac.uk

Data Tables

Table 1: Binding Affinity of Various LPA Species to Human LPA1 Receptor

| LPA Species (Acyl Chain) | Dissociation Constant (KD) in nM |

|---|---|

| 1-Palmitoyl (16:0) | 1.69 ± 0.1 |

| 1-Oleoyl (18:1) | 2.08 ± 1.32 |

| 1-Linoleoyl (18:2) | 2.83 ± 1.64 |

| 1-Arachidonoyl (20:4) | 2.59 ± 0.481 |

Data derived from a free-solution assay quantifying native binding interactions between LPA species and the human LPA1 receptor. nsf.gov

Table 2: G Protein Coupling of LPA Receptors Activated by this compound

| LPA Receptor | Gαi/o | Gαq/11 | Gα12/13 | Gαs |

|---|---|---|---|---|

| LPA1 | ✔ | ✔ | ✔ | |

| LPA2 | ✔ | ✔ | ✔ | |

| LPA3 | ✔ | ✔ | ||

| LPA4 | ✔ | ✔ | ✔ | ✔ |

| LPA5 | ✔ | ✔ | ||

| LPA6 | ✔ | ✔ |

Summary of established G protein coupling for LPA receptors. This compound can interact with these receptors to initiate downstream signaling. nih.govnih.govmdpi.commdpi.com

Phosphatidylinositol 3-Kinase/Akt Signaling

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling nexus that governs cell survival, growth, and proliferation. While direct studies specifically investigating the action of this compound on this pathway are limited, research on the closely related molecule, arachidonic acid, provides significant insights. In various cell types, including prostate cancer cells, arachidonic acid has been shown to rapidly and significantly activate PI3K, with subsequent activation of its downstream effector, Akt, occurring within minutes. nih.gov This activation is crucial for mediating the proliferative effects of arachidonic acid. nih.gov

The activation of the PI3K/Akt pathway by arachidonic acid can be inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs) and specific PI3K inhibitors like LY294002, which also block arachidonic acid-induced cell proliferation and the expression of growth-related genes. nih.gov In human myeloid and endothelial cells, arachidonic acid has been demonstrated to stimulate the activity of class Ia PI3K and trigger the phosphorylation of Akt on both Thr-308 and Ser-473 residues. nih.gov This suggests that this compound, by virtue of its structural similarity and metabolic relationship to arachidonic acid, likely engages the PI3K/Akt signaling cascade to regulate fundamental cellular functions.

Table 1: Effect of Arachidonic Acid on PI3K/Akt Pathway Activation

| Cell Type | Stimulus | Effect on PI3K/Akt Pathway | Downstream Consequence |

| Prostate Cancer Cells | Arachidonic Acid | Significant activation of PI3K within 5 minutes, followed by Akt activation at 30 minutes. nih.gov | Increased cell proliferation and expression of growth-related genes. nih.gov |

| Human Umbilical Vein Endothelial Cells, HL60 Cells, Human Neutrophils | Arachidonic Acid | Stimulation of class Ia PI3K activity and transient phosphorylation of Akt on Thr-308 and Ser-473. nih.gov | Stimulation of the respiratory burst in neutrophils. nih.gov |

Mitogen-Activated Protein Kinase/ERK Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. General lysophosphatidic acid (LPA) is a well-established activator of the MAPK/ERK pathway in various cell types, including vascular smooth muscle cells and neuronal cells. nih.gov LPA receptor activation leads to the phosphorylation and activation of ERK1 and ERK2 (p42/p44 MAPK). nih.gov

While specific studies on this compound are not abundant, the broader understanding of LPA signaling strongly suggests its involvement in ERK activation. For instance, in vascular smooth muscle cells, LPA-induced Egr-1 (Early Growth Response-1) protein expression, a key transcriptional regulator, is dependent on the activation of both ERK and c-Jun N-terminal Kinase (JNK), another MAPK family member. nih.gov This activation is mediated through Protein Kinase Cδ. nih.gov In human bronchial epithelial cells, LPA stimulates interleukin-8 (IL-8) secretion through a mechanism involving ERK activation. Given that different LPA species can exhibit distinct signaling properties, the arachidonoyl chain of this compound likely influences the kinetics and magnitude of ERK activation, thereby fine-tuning the cellular response.

Rho GTPase/Rho-Associated Protein Kinase (ROCK) Pathway

The Rho GTPase/Rho-Associated Protein Kinase (ROCK) pathway is a pivotal regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction. Lysophosphatidic acid is a potent activator of this pathway. nih.govnih.gov Upon binding to its cognate receptors, particularly those coupled to Gα12/13 proteins, LPA stimulates the activation of the small GTPase RhoA. nih.gov Activated RhoA, in turn, binds to and activates ROCK. researchgate.net

This activation of the Rho/ROCK pathway by LPA has significant functional consequences. In human neural stem/progenitor cells, LPA-induced activation of Rho/ROCK is essential for inhibiting their expansion and neuronal differentiation, and for inducing neurite retraction in early neurons. nih.gov This effect is mediated at least in part by increased apoptosis and decreased proliferation. nih.gov Furthermore, in ovarian cancer cells, the Rho/ROCK pathway is implicated in LPA-induced expression of proteolytic enzymes like matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), which are crucial for cancer cell invasion. nih.gov Although these studies utilized general LPA, the presence of the long, unsaturated arachidonoyl chain in this compound may confer specific properties in modulating the intricate spatiotemporal regulation of RhoA and ROCK activity.

Table 2: Role of LPA-mediated Rho/ROCK Signaling in Different Cell Types

| Cell Type | Effect of LPA on Rho/ROCK Pathway | Functional Outcome |

| Human Neural Stem/Progenitor Cells | Rapid and sustained activation of RhoA. nih.gov | Inhibition of neurosphere formation, increased apoptosis, decreased proliferation, and neurite retraction. nih.gov |

| Ovarian Cancer Cells | Activation of Rho/ROCK pathway. nih.gov | Induction of proteolytic enzyme expression (MMP-9, uPA) and increased cell invasion. nih.gov |

Intracellular Calcium Mobilization

A hallmark of LPA signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov Studies have demonstrated that 2-arachidonoyl-sn-glycero-3-phosphate, an isomer of this compound, effectively elicits the elevation of intracellular free Ca2+ concentrations in neuroblastoma x glioma hybrid NG108-15 cells. This effect is mediated through LPA receptors.

The mechanisms underlying LPA-induced calcium mobilization are multifaceted and can be cell-type dependent. In many cell types, LPA receptor activation, often coupled to Gαq/11 proteins, stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov

In addition to release from intracellular stores, LPA can also induce the influx of extracellular calcium through various channels, including store-operated calcium channels and receptor-operated channels. nih.gov In skeletal muscle C2C12 cells, the LPA-induced increase in [Ca2+]i is dependent on extracellular calcium and involves influx through the Na+-Ca2+ exchanger and receptor-operated channels. nih.gov The specific contribution of the arachidonoyl moiety to the kinetics and amplitude of calcium signals remains an area for further investigation.

Adenylyl Cyclase Modulation

The effect of this compound on adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP), is not well-defined. However, studies on arachidonic acid have shown that it can directly inhibit adenylyl cyclase activity in brain membrane fractions. elifesciences.org This inhibition is irreversible and appears to be independent of G-proteins, suggesting a direct effect on the catalytic unit of the enzyme. elifesciences.org

Regulation of Gene Expression and Protein Phosphorylation Events

The activation of the aforementioned signaling cascades by this compound culminates in the modulation of gene expression and protein phosphorylation, thereby orchestrating complex cellular programs.

Research on arachidonic acid has demonstrated its ability to induce the expression of a panel of genes regulated by the transcription factor nuclear factor-kappaB (NF-κB). In prostate cancer cells, arachidonic acid treatment leads to a significant increase in the translocation of NF-κB to the nucleus and the subsequent expression of genes such as COX-2, IκBα, GM-CSF, IL-1β, and TNF-α. nih.gov This induction of gene expression is dependent on the PI3K signaling pathway. nih.gov

Furthermore, LPA is known to induce the expression of various genes involved in cell proliferation, migration, and inflammation. In vascular smooth muscle cells, LPA stimulates the expression of the early growth response gene-1 (Egr-1), a master transcriptional regulator, through the activation of the ERK and JNK pathways. nih.gov In ovarian cancer cells, LPA promotes the expression of proteolytic enzymes, facilitating invasion, via the Rho/ROCK and NF-κB pathways. nih.gov

In terms of protein phosphorylation, the activation of kinases such as Akt, ERK, and ROCK by this compound leads to the phosphorylation of a multitude of downstream protein substrates. For example, ROCK activation leads to the phosphorylation of myosin light chain, which is critical for cytoskeletal contraction. researchgate.net The activation of ERK results in the phosphorylation of various transcription factors, including Elk-1 and c-Fos, which then regulate the expression of target genes involved in cell growth and differentiation. wikipedia.org Similarly, Akt activation leads to the phosphorylation of a wide array of proteins that regulate cell survival and metabolism. nih.gov The specific profile of phosphorylated proteins following stimulation with this compound will ultimately determine the precise cellular response.

Interactions and Crosstalk of Arachidonoyl Lysophosphatidic Acid Signaling with Other Biological Systems

Crosstalk with Receptor Tyrosine Kinases

The interplay between G protein-coupled receptors (GPCRs), such as LPA receptors, and receptor tyrosine kinases (RTKs) is a critical mechanism for amplifying and diversifying cellular signals. LPA is a well-established agonist that can indirectly activate RTKs in a process known as transactivation. nih.gov This crosstalk is pivotal in mediating many of LPA's effects on cell growth and migration. nih.gov For instance, in neuroblastoma cells, the mitogenic effects of LPA are dependent on a crosstalk with the anaplastic lymphoma kinase (ALK), an RTK. mdpi.com This interaction leads to the activation of downstream pathways like the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, promoting cell proliferation. mdpi.com

A prominent example of RTK crosstalk is the transactivation of the Epidermal Growth Factor Receptor (EGFR). LPA stimulation can lead to the activation of EGFR and its downstream signaling cascades, a phenomenon observed in various cell types, including human bronchial epithelial cells and mammary epithelial cells. nih.govnih.gov This process is often indirect and ligand-dependent. nih.gov

The mechanism typically involves the activation of metalloproteinases, such as matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). researchgate.net These enzymes cleave and release EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF) from the cell surface. researchgate.net The shed ligands then bind to and activate EGFR in an autocrine or paracrine fashion, leading to receptor phosphorylation and subsequent activation of pathways like the MAPK cascade. nih.govresearchgate.net In human bronchial epithelial cells, LPA-induced EGFR transactivation has been shown to regulate the expression of cyclo-oxygenase-2 (COX-2) and the release of prostaglandin (B15479496) E2. nih.gov Similarly, this transactivation is required for LPA to induce the secretion of interleukin-8 (IL-8). researchgate.net

Table 1: Key Mediators in LPA-Induced EGFR Transactivation

| Mediator | Role in Transactivation | Downstream Effect |

|---|---|---|

| Gαi-coupled LPARs | Initiate the signaling cascade upon LPA binding. nih.gov | Activation of downstream effectors. |

| Matrix Metalloproteinases (MMPs)/ADAMs | Proteolytically cleave and release EGFR pro-ligands from the cell surface. researchgate.net | Availability of soluble EGFR ligands. |

| Heparin-Binding EGF (HB-EGF) | A key EGFR ligand that is shed upon LPA stimulation. researchgate.net | Binds to and activates EGFR. |

| Epidermal Growth Factor Receptor (EGFR) | Becomes tyrosine phosphorylated upon ligand binding. researchgate.net | Activation of MAPK/ERK and other pathways. nih.gov |

| Extracellular Signal-Regulated Kinase (ERK) | A downstream kinase activated by the EGFR cascade. nih.gov | Regulation of cell proliferation and cytokine expression. nih.govnih.gov |

Interactions with Other G Protein-Coupled Receptors

The signaling of arachidonoyl LPA is also modulated by direct and indirect interactions with other GPCRs. LPA receptors can form both homodimers and heterodimers with other members of the LPA receptor family. nih.gov More significantly, they can form heterodimers with other, unrelated GPCRs, which can alter the signaling output. nih.gov For example, LPA receptors have been shown to heterodimerize with sphingosine-1-phosphate (S1P) receptors. nih.govmdpi.com This physical association can lead to enhanced or altered downstream signaling, adding another layer of complexity to lysophospholipid signaling. nih.gov

Overlapping Signaling with Sphingosine (B13886) 1-Phosphate

This compound and sphingosine 1-phosphate (S1P) are two major bioactive lysophospholipids that regulate a vast array of biological processes. mdpi.com They share structural similarities and activate their own families of GPCRs, but their signaling pathways exhibit significant crosstalk and overlap. nih.govfrontiersin.org This interplay is crucial in contexts like cancer progression, inflammation, and immune cell trafficking. nih.govmdpi.com

Both LPA and S1P signaling can influence cell proliferation, survival, and migration, often through shared downstream effectors such as the PI3K-AKT and MAPK pathways. mdpi.comelifesciences.org The enzyme autotaxin (ATX), which is the primary producer of extracellular LPA, can also produce S1P from sphingosylphosphorylcholine, providing a direct metabolic link between the two signaling lipids. nih.gov Furthermore, transforming growth factor-beta (TGFβ) may play a role in mediating the crosstalk between LPA and S1P signaling pathways. nih.gov In some cellular contexts, LPA and S1P can have synergistic or antagonistic effects, depending on the specific receptors expressed and the downstream signaling components present. oup.com

Functional Crosstalk with the Endocannabinoid System

A noteworthy area of signaling crosstalk involves the endocannabinoid system, which plays a key role in regulating neurotransmission, inflammation, and pain. mdpi.comnih.gov This interaction is particularly relevant for this compound due to its structural and metabolic relationship with a primary endocannabinoid.

The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a critical endogenous ligand for the cannabinoid receptors CB1 and CB2. nih.govnih.gov Intriguingly, 2-arachidonoyl LPA is structurally very similar to 2-AG. nih.gov Research has demonstrated the co-occurrence of both 1-arachidonoyl and 2-arachidonoyl species of LPA in the brain. nih.gov

While structurally similar, these two lipids activate distinct receptor systems. Studies using neuroblastoma cells that express both LPA receptors and the cannabinoid CB1 receptor have shown that 2-arachidonoyl LPA interacts with LPA receptors to trigger intracellular calcium elevation, whereas 2-AG exclusively activates the CB1 receptor. nih.gov A crucial finding is the rapid enzymatic conversion of 2-arachidonoyl LPA into 2-AG in brain homogenates. nih.gov This metabolic link suggests a dynamic interplay where the levels of these two distinct signaling molecules can be rapidly interconverted, allowing for a switch between LPA receptor-mediated and cannabinoid receptor-mediated signaling events. nih.gov

Table 2: Comparison of 2-Arachidonoyl LPA and 2-Arachidonoylglycerol (2-AG)

| Feature | 2-Arachidonoyl LPA | 2-Arachidonoylglycerol (2-AG) |

|---|---|---|

| Lipid Class | Lysophosphatidic Acid | Monoacylglycerol |

| Primary Receptor Target | LPA Receptors (GPCRs) nih.gov | Cannabinoid Receptors (CB1, CB2) nih.govnih.gov |

| Signaling Outcome in NG108-15 cells | Increased intracellular Ca2+ nih.gov | Activation of CB1 receptor pathway nih.gov |

| Metabolic Relationship | Can be enzymatically converted to 2-AG. nih.gov | Can be formed from 2-Arachidonoyl LPA. nih.gov |

Integration with Cytokine and Growth Factor Signaling Pathways

LPA signaling is deeply integrated with cytokine and growth factor networks, contributing significantly to inflammatory responses and tissue repair processes. nih.gov As discussed, LPA can transactivate growth factor receptors like EGFR, thereby co-opting their potent downstream signaling pathways to regulate cellular functions. nih.govresearchgate.net

Beyond this, LPA itself can directly induce the expression and secretion of various cytokines and growth factors. For example, LPA can stimulate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in bronchial epithelial cells. researchgate.net This induction often occurs through the activation of transcription factors like NF-κB and AP-1. researchgate.net This ability to modulate cytokine networks places this compound as a key player in the tumor microenvironment, where it can contribute to tumor-promoting inflammation and immune evasion. frontiersin.orgmdpi.commdpi.com The interplay is bidirectional, as cytokines can also influence the expression of LPA receptors and the enzymes involved in LPA metabolism, creating complex feedback loops that regulate inflammatory states.

Transforming Growth Factor Beta Signaling

The interaction between this compound and the Transforming Growth Factor Beta (TGF-β) signaling pathway is multifaceted, involving both transcriptional regulation and modulation of cellular phenotypes. A notable point of crosstalk involves the transcriptional repression of the LPA receptor 1 (LPA1) gene by TGF-β. Research has shown that TGF-β can inhibit the expression of LPA1 in both normal and cancer cells that have intact TGF-β receptor and Smad signaling. nih.gov This inhibitory effect is significant enough to suppress the migratory responses of cells to LPA that are dependent on LPA1. nih.gov The mechanism for this repression involves the activation of Smad proteins by TGF-β, which then, in a complex with other factors, binds to an inhibitory element on the LPA1 gene promoter. nih.gov

Conversely, LPA has been observed to modulate the biological effects of TGF-β. In a study using human conjunctival fibroblasts, LPA was found to inhibit the subepithelial proliferation of these cells, a process that can be related to TGF-β2. nih.gov While LPA did not affect the TGF-β2-induced increase in the planar proliferation of these cells, it did induce a more quiescent metabolic state. nih.gov Furthermore, LPA was able to decrease the hardness of 3D spheroids of these cells, irrespective of the presence of TGF-β2. nih.gov These findings suggest that LPA may have a protective role against subconjunctival fibrosis, a condition where TGF-β is a known contributor. nih.gov

| Interaction Type | Key Findings | Affected Molecules/Processes | Cell/System Studied |

|---|---|---|---|

| Transcriptional Regulation | TGF-β represses the transcription of the LPA1 gene. nih.gov | LPA1 gene expression, LPA1-dependent cell migration. nih.gov | Normal and neoplastic cells with intact TβR and Smad signaling. nih.gov |

| Phenotypic Modulation | LPA inhibits TGF-β2-related subepithelial proliferation and reduces the hardness of 3D cell spheroids. nih.gov | Cell proliferation, metabolic state, spheroid hardness. nih.gov | Human Conjunctival Fibroblasts (HconF). nih.gov |

Tumor Necrosis Factor-alpha Modulation

The interplay between this compound and Tumor Necrosis Factor-alpha (TNF-α) signaling is evident in the context of apoptosis and inflammatory responses. Research has indicated that LPA can enhance the apoptotic effects of TNF-α. In salivary gland epithelial cells, it has been demonstrated that LPA upregulates TNF-α-induced caspase-3 and cleaved Poly(ADP-ribose)polymerase (PARP), which are key markers of apoptosis. nih.gov This potentiation of TNF-α-induced apoptosis by LPA is interestingly linked to the Hippo signaling pathway, as the effect was significantly diminished by the downregulation of YAP and TAZ. nih.gov

Furthermore, there is a connection between TNF-α and the metabolism of arachidonic acid, the precursor of this compound. TNF-α has been shown to stimulate the metabolism of arachidonic acid in human osteoblastic osteosarcoma cells. nih.gov Specifically, high concentrations of TNF-α were found to significantly increase the activity of the cyclooxygenase pathway, leading to the production of prostaglandin E2. nih.gov At lower concentrations, TNF-α stimulated the lipoxygenase pathway, resulting in increased production of various hydroxyeicosatetraenoic acids (HETEs) and leukotriene B4. nih.gov In another study, TNF-α was also found to increase the release of arachidonate (B1239269) from rat anterior pituitary cells, an effect that was linked to the release of prolactin. nih.gov These findings suggest that TNF-α can influence the availability of arachidonic acid for conversion into various bioactive lipids, including this compound.

| Interaction Type | Key Findings | Affected Molecules/Processes | Cell/System Studied |

|---|---|---|---|

| Apoptosis Modulation | LPA enhances TNF-α-induced apoptosis by upregulating caspase-3 and cleaved PARP. nih.gov | Caspase-3, PARP, Apoptosis. nih.gov | Salivary Gland Epithelial Cells. nih.gov |

| Metabolic Interaction | TNF-α stimulates the metabolism of arachidonic acid via cyclooxygenase and lipoxygenase pathways. nih.gov | Prostaglandin E2, HETEs, Leukotriene B4. nih.gov | Human Osteoblastic Osteosarcoma Cells (G292). nih.gov |

| Metabolic Interaction | TNF-α increases the release of arachidonate. nih.gov | Arachidonate release, Prolactin release. nih.gov | Rat Anterior Pituitary Cells. nih.gov |

Interleukin Signaling

This compound signaling also intersects with the pathways of interleukins, a group of cytokines that play crucial roles in the immune system. A significant interaction has been identified between LPA and Interleukin-1 beta (IL-1β). In macrophages, LPA has been shown to induce the expression of IL-1β. nih.gov This induction is mediated through a signaling cascade involving G i/Rho proteins and the generation of reactive oxygen species (ROS). nih.gov This finding highlights a mechanism by which LPA can contribute to inflammatory responses by stimulating the production of a key pro-inflammatory cytokine.

| Interaction Type | Key Findings | Affected Molecules/Processes | Cell/System Studied |

|---|---|---|---|

| Cytokine Induction | LPA induces the expression of Interleukin-1 beta (IL-1β). nih.gov | IL-1β expression, G i/Rho signaling, Reactive Oxygen Species (ROS) generation. nih.gov | Macrophages. nih.gov |

Modulation of Hippo-YAP Signaling Pathway

A significant area of crosstalk for this compound is with the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. LPA is a potent regulator of the Hippo pathway, primarily acting to inhibit its core kinase cascade, thereby activating the transcriptional co-activators YAP and TAZ. elsevierpure.comthebiogrid.org This regulation is often mediated through G12/13-coupled receptors. elsevierpure.com The activation of YAP and TAZ by LPA is crucial for several of LPA's cellular effects, including gene expression, cell migration, and proliferation. elsevierpure.com

The mechanism of this modulation can vary depending on the cellular context and the specific LPA receptors that are expressed. In some cells, LPA acts through LPA2 and LPA3 receptors to activate YAP via a RhoA/ROCK-dependent pathway, without involving the Lats kinase. nih.gov In other cell types, LPA may act through LPA1 and LPA3 receptors to stimulate YAP activity through the Lats pathway. nih.gov In salivary gland epithelial cells, LPA receptors have been shown to activate the Hippo pathway, mediated by YAP/TAZ, through both Lats/Mob1 and RhoA/ROCK. nih.gov This activation leads to the upregulation of YAP/TAZ target genes such as CTGF, ANKRD1, and CYR61. nih.gov

| Interaction Type | Key Findings | Affected Molecules/Processes | Cell/System Studied |

|---|---|---|---|

| Pathway Inhibition | LPA inhibits the Hippo pathway kinases Lats1/2, leading to the activation of YAP and TAZ. elsevierpure.com | Lats1/2, YAP, TAZ, Gene expression, Cell migration, Cell proliferation. elsevierpure.com | HEK293A cells, MCF10A cells. elsevierpure.com |

| Receptor-Specific Activation | LPA activates YAP/TAZ through different receptor and downstream signaling combinations (e.g., LPA2/3 via RhoA/ROCK; LPA1/3 via Lats). nih.gov | LPA receptors (LPA1, LPA2, LPA3), RhoA/ROCK, Lats. nih.gov | OVCA433 EOC cells, HEK293 cells. nih.gov |

| Target Gene Upregulation | LPA-induced activation of YAP/TAZ leads to increased expression of target genes. nih.gov | CTGF, ANKRD1, CYR61. nih.gov | Salivary Gland Epithelial Cells. nih.gov |

Interaction with Notch Signaling Pathway

The Notch signaling pathway, which is essential for cell-cell communication and plays a key role in development and tissue homeostasis, is another system that interacts with this compound signaling. This crosstalk is particularly relevant in the context of cancer cell behavior. It has been reported that LPA can induce the migration and invasion of gastric cancer cells through a mechanism that involves both the LPA2 receptor and the Notch signaling pathway. This indicates that LPA can co-opt the Notch pathway to promote cancer progression.

While the direct molecular links between this compound and the core components of the Notch pathway are still being elucidated, the functional consequences of their interaction are significant. The Notch pathway itself is known to be modulated by various factors, including inflammatory cytokines and lipids. nih.gov For instance, oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphorylcholine (Ox-PAPC), a lipid related to LPA, has been shown to repress NOTCH1 expression and activity. nih.gov This suggests that the lipid microenvironment can have a profound impact on Notch signaling, and this compound is likely to be a key player in this regulation.

| Interaction Type | Key Findings | Affected Molecules/Processes | Cell/System Studied |

|---|---|---|---|

| Functional Synergy | LPA induces migration and invasion of cancer cells via the LPA2 receptor and the Notch signaling pathway. | Cell migration, Cell invasion, LPA2 receptor, Notch signaling. | Gastric Cancer Cells. |

| Lipid-Mediated Regulation | Oxidized phospholipids (B1166683), such as Ox-PAPC, can repress NOTCH1 expression and activity. nih.gov | NOTCH1 expression and activity. nih.gov | Human Aortic Endothelial Cells (HAEC). nih.gov |

Cellular Functions of Arachidonoyl Lysophosphatidic Acid in in Vitro Models

Regulation of Cell Proliferation

Arachidonoyl LPA is a recognized mitogen, stimulating cell proliferation in a variety of in vitro cell models. scripps.edu This proliferative effect is often mediated through the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell cycle progression. nih.govmdpi.com For example, LPA has been shown to stimulate the proliferation of human prostate cancer cell lines and primary neuroprogenitor cell cultures. scripps.edunih.gov In glioblastoma cells, LPA antagonists were found to inhibit microglia-induced proliferation, highlighting a role for LPA signaling in the tumor microenvironment. nih.gov The response can be cell-specific; for instance, while LPA generally promotes proliferation in many cancer cells, its effects can vary. mdpi.comresearchgate.net In naive T-cells, LPA promotes polarization and motility rather than proliferation. mdpi.com The activation of specific LPA receptors, such as LPA1, is often linked to these proliferative responses, initiating signaling through G proteins like Gαi, Gαq, and Gα12/13 to regulate cell division. nih.govnih.gov

Table 1: Effect of this compound on Cell Proliferation in Various In Vitro Models

| Cell Line/Type | Experimental Observation | Key Signaling Pathway(s) Implicated | Reference(s) |

| Human Prostate Cancer Cells (PC-3, DU145, LNCaP) | Stimulates proliferation. | LPAR1-mediated | nih.gov |

| Primary Neuroprogenitor Cells | Increases proliferation and differentiation. | LPA1-mediated | scripps.edunih.gov |

| Glioblastoma Cells | Microglia-induced proliferation is inhibited by LPA antagonists. | LPA-LPAR1 | nih.gov |

| Endothelial Cells | Induces proliferation. | Not specified | scripps.edunih.gov |

| Human Neuroblastoma Cells | Enhances proliferation through crosstalk with ALK receptors. | LPA Receptors, ALK | researchgate.net |

Modulation of Cell Migration and Invasion

This compound is a potent chemoattractant, significantly influencing cell migration and invasion, which are critical processes in development and disease, including cancer metastasis. researchgate.net In vitro assays consistently demonstrate that LPA enhances the motility and invasive capacity of various cell types, including oral squamous cell carcinoma (OSCC) cells and melanoma cells. peerj.combiologists.com For instance, treatment of OSCC cell lines with LPA induced the dispersal of cells from colonies and enhanced invasion in organotypic assays. peerj.com Melanoma cells have been shown to create and follow self-generated LPA gradients, breaking down external LPA to drive their outward migration from a tumor mass. biologists.com This effect is often mediated by the LPA1 receptor and subsequent activation of the Rho/ROCK signaling pathway, which is essential for the cytoskeletal changes required for cell movement. nih.govresearchgate.net In some contexts, other receptors like LPA5 can inhibit migration in melanoma cells. nih.gov

Impact on Cell Survival and Apoptosis

The influence of this compound on cell survival and apoptosis is highly context-dependent, with reports indicating both pro-survival and pro-apoptotic roles. scripps.edu LPA is known to protect several cell types from apoptosis, including Schwann cells, cardiac myocytes, and ovarian cancer cells. scripps.eduscripps.edupnas.org In neonatal Schwann cells deprived of serum, LPA at nanomolar concentrations significantly rescued cells from apoptosis. scripps.edupnas.org This pro-survival effect is often mediated through the activation of the PI3K/Akt pathway via Gi-coupled LPA receptors. nih.govpnas.org Conversely, in other cell types like neuronal PC12 cells and hippocampal neurons, LPA has been found to induce apoptosis. frontiersin.org In PC12 cells, LPA-induced apoptosis involves the activation of LPA1 and LPA2 receptors and the downstream MAPK signaling pathway, leading to mitochondrial dysfunction. frontiersin.org This dual role underscores the complexity of LPA signaling, where the cellular outcome is determined by the specific receptor subtypes present and the downstream pathways they engage. nih.gov

Table 2: Dichotomous Role of this compound in Cell Survival and Apoptosis

| Cell Type | Effect | Mediating Receptors/Pathways | Reference(s) |

| Neonatal Schwann Cells | Promotes survival, prevents apoptosis. | LPA1, Gi/PI3K/Akt | scripps.edupnas.org |

| Ovarian Cancer Cells | Protects from apoptosis. | Not specified | scripps.edu |

| Caco-2 Colon Cancer Cells | Prevents apoptosis. | MAPK/Erk, Bad phosphorylation | nih.gov |

| Cardiac Myocytes | Protects from hypoxia-induced apoptosis. | Gi/PI3K/Akt, Erk | scripps.edu |

| PC12 Pheochromocytoma Cells | Induces apoptosis. | LPA1, LPA2, MAPK | frontiersin.org |

| Hippocampal Neurons | Induces apoptosis. | Not specified | frontiersin.org |

Influence on Cell Adhesion and Cell-Cell Contact

This compound plays a significant role in modulating cell adhesion to the extracellular matrix (ECM) and regulating cell-cell contacts. In vitro studies show that LPA can enhance the formation of focal adhesions, which are crucial structures for cell-matrix attachment and signaling. nih.govneurosci.cn For example, in Schwann cells, LPA induces the enhancement of focal adhesions and promotes N-cadherin-dependent cell aggregation, suggesting a role in both cell-matrix and cell-cell adhesion. nih.govscripps.edu In human pulmonary artery endothelial cells (hPAECs), LPA treatment increased the gene expression of adhesion molecules like ICAM-1, VCAM-1, E-selectin, and β1 integrin, which are critical for leukocyte adhesion to the endothelium. nih.gov These effects are often tied to LPA receptor activation leading to cytoskeletal reorganization and the clustering of integrins. nih.gov

Role in Cytoskeletal Dynamics and Reorganization

A central function of this compound signaling is the rapid and dramatic reorganization of the cellular cytoskeleton. nih.govresearchgate.net This remodeling is fundamental to the changes LPA induces in cell shape, migration, and adhesion. nih.govneurosci.cn LPA activates G12/13 proteins, which in turn activate the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.govnih.gov The Rho/ROCK pathway is a primary driver of cytoskeletal changes, including the formation of actin stress fibers and focal adhesions. researchgate.net

This compound is a potent modulator of the actin cytoskeleton. nih.gov Upon stimulation, cells often exhibit a rapid formation of actin stress fibers, which are contractile bundles of actin filaments that contribute to cell adhesion and motility. nih.govmolbiolcell.org This response is a classic hallmark of RhoA activation. researchgate.net LPA also induces the formation of other actin-based structures like lamellipodia and filopodia, which are essential for cell migration. nih.gov The process involves the regulation of various actin-binding proteins, leading to changes in actin polymerization and filament organization. nih.gov For example, in ovarian cancer cells, LPA treatment promotes changes that lead to the assembly of microvilli, which can facilitate metastatic dissemination. mdpi.com

While the effects of LPA on the actin cytoskeleton are more extensively documented, evidence also points to its influence on the microtubule network. Microtubules are dynamic polymers crucial for maintaining cell structure, intracellular transport, and cell division. nih.govfrontiersin.org LPA signaling can influence microtubule dynamics, although the mechanisms are less defined than those for actin. Some studies suggest that the cytoskeletal tension generated by LPA-induced actin remodeling can indirectly influence microtubule organization. plos.org In some cell types, LPA exposure can lead to microtubule rearrangement, though this is not a universal finding. For instance, one study noted no effect of LPA on microtubule organization in oligodendrocytes in vitro. nih.gov The interplay between LPA-induced signaling pathways and microtubule-associated proteins likely governs the specific rearrangement observed in different cellular contexts. frontiersin.orgnih.gov

Focal Adhesion Formation

Arachidonoyl lysophosphatidic acid (LPA), like other LPA species, is a significant regulator of the cellular cytoskeleton and adhesion dynamics. A primary effect of LPA stimulation in many cell types is the rapid formation of stress fibers and focal adhesions, which are large, dynamic protein complexes that mechanically link the actin cytoskeleton to the extracellular matrix (ECM). pnas.org This process is fundamentally linked to the activation of the small GTPase RhoA. pnas.orgmdpi.com

In vitro studies using various cell lines, such as Swiss 3T3 fibroblasts, have demonstrated that LPA application triggers a transient activation of RhoA. pnas.org Activated RhoA, in turn, stimulates downstream effectors like Rho-associated kinase (ROCK). mdpi.com ROCK-mediated signaling promotes the assembly of contractile actin-myosin filaments (stress fibers) and the clustering of integrins, leading to the maturation of focal adhesions. pnas.orgmdpi.com The generation of contractile force is a key element in this process, and the resulting focal adhesions serve as crucial sites for both structural anchoring and signal transduction. pnas.org

The role of LPA in focal adhesion dynamics is also evident in specialized cells. In Schwann cells (SCs), LPA enhances focal adhesions, a response that is significantly diminished in SCs lacking the LPA1 receptor. biorxiv.org In ovarian cancer cells, LPA can induce the disassembly of stress fibers and focal adhesions at high cell densities, suggesting a context-dependent regulation of RhoA activity. mdpi.com Furthermore, in aortic smooth muscle cells, LPA increases cortical stiffness and the size of focal adhesions, an effect that is dependent on the Src-family kinase signaling associated with focal adhesion remodeling. nih.gov LPA-induced focal adhesion maturation can be modulated by Src-dependent phosphorylation of ROCKII, which provides a negative feedback mechanism to control focal adhesion size and turnover. kyoto-u.ac.jp

Table 1: In Vitro Studies on LPA-Mediated Focal Adhesion Formation

| Cell Type | Experimental Model | Key Findings | LPA Receptors Implicated | Citations |

| Swiss 3T3 Fibroblasts | Serum-starved adherent cells | Induces transient RhoA activation, leading to stress fiber and focal adhesion formation. | General LPA effect (receptor not specified) | pnas.org |

| Schwann Cells | Primary culture | Enhances focal adhesions and N-cadherin-dependent cell aggregation. | LPA1 | biorxiv.org |

| Ovarian Cancer Cells (DOV13) | High-density culture | Induces loss of stress fibers and focal adhesions, associated with decreased RhoA activity. | General LPA effect (receptor not specified) | mdpi.com |

| Aortic Smooth Muscle Cells (A7r5) | Serum-starved cells | Increases cortical stiffness and focal adhesion size. | General LPA effect (receptor not specified) | nih.gov |

| NIH3T3 Fibroblasts | Serum-starved cells | Induces RhoA-dependent focal adhesion growth, which is limited by Src-mediated ROCKII phosphorylation. | General LPA effect (receptor not specified) | kyoto-u.ac.jp |

Regulation of Cellular Differentiation Processes

This compound is a potent signaling molecule that exerts diverse and complex control over the differentiation of various progenitor cells into their mature, specialized forms. Its effects are highly context-dependent, varying with the cell type, the specific LPA receptors expressed, and the surrounding microenvironment.

Neuroprogenitor Cell and Neuronal Differentiation

The influence of LPA on the differentiation of neuroprogenitor cells (NPCs) and neurons is multifaceted, with in vitro studies revealing both stimulatory and inhibitory roles. In rodent models, LPA signaling, primarily through the LPA1 receptor, is often associated with promoting neurogenesis. researchgate.net Studies on mouse cortical neuroblasts and NPCs have shown that LPA can stimulate neuronal differentiation. biorxiv.orgresearchgate.net Exogenous LPA application to ex vivo cerebral cortical cultures was found to increase the exit of NPCs from the cell cycle, leading to precocious neuronal production. biorxiv.org This effect was absent in cultures from mice lacking both LPA1 and LPA2 receptors. biorxiv.org

Conversely, research using human-derived cells has demonstrated an inhibitory role for LPA in neuronal differentiation. In models using human embryonic stem cell (hESC)-derived NPCs, LPA was found to inhibit the formation of neurospheres and the subsequent differentiation of these cells into neurons. nih.govplos.orgnih.govresearchgate.net This inhibition of neuronal differentiation was shown to be mediated through the activation of Rho/ROCK and PI3K/Akt signaling pathways. plos.orgresearchgate.net The contrasting outcomes between rodent and human models suggest significant species-specific differences or variations in the experimental systems, which may relate to the expression patterns of LPA receptors or interactions with other signaling pathways like those for LIF and bFGF. nih.gov

Table 2: In Vitro Effects of LPA on Neuroprogenitor and Neuronal Differentiation

| Cell Type | Experimental Model | Effect on Differentiation | LPA Receptors Implicated | Citations |

| Mouse Cortical Neuroprogenitor Cells | Primary culture | Promotes differentiation. | LPA1 | biorxiv.orgresearchgate.net |

| Mouse Embryonic Cerebral Cortices | Ex vivo culture | Promotes early terminal mitosis and neuronal production. | LPA1, LPA2 | biorxiv.org |

| Human Embryonic Stem Cell (hESC)-derived NPCs | Neurosphere culture | Inhibits neurosphere formation and neuronal differentiation. | LPA1, LPA3 (suggested) | nih.govplos.orgresearchgate.net |

| Rat Cortical Neural Stem/Progenitor Cells | Primary culture | Stimulates neuronal differentiation. | General LPA effect | researchgate.net |

Oligodendrocyte and Schwann Cell Differentiation

LPA signaling is a key regulator of myelination in both the central nervous system (CNS) and peripheral nervous system (PNS). In the CNS, oligodendrocytes are responsible for myelinating axons. In vitro studies have shown that LPA signaling influences oligodendrocyte maturation. The LPA1 receptor, in particular, is expressed by differentiating oligodendrocytes and its absence can impair their differentiation and the proper intracellular transport of myelin proteins. However, the regulation is complex, as other receptors can have opposing effects; for instance, LPA signaling via the LPA6 receptor has been identified as a negative modulator of myelination-associated gene expression in oligodendrocytes, suggesting it may act as an inhibitor of myelin repair under pathological conditions.

In the PNS, Schwann cells (SCs) myelinate axons. LPA signaling plays a critical role in their development. The LPA1 receptor is required for proper embryonic SC migration, axonal sorting, and myelination. biorxiv.org In vitro, LPA promotes SC wreath formation and can increase the expression of P0 protein, a major component of the myelin sheath, through the LPA2 receptor, further contributing to SC differentiation. biorxiv.org While in vitro myelination assays show that SCs lacking LPA1 are still capable of forming myelin sheaths, in vivo studies reveal defects such as delayed axonal segregation and thinner myelin, highlighting the importance of LPA1 signaling for the normal development of peripheral nerves.

Table 3: In Vitro Effects of LPA on Oligodendrocyte and Schwann Cell Differentiation

| Cell Type | Experimental Model | Effect on Differentiation/Myelination | LPA Receptors Implicated | Citations |

| Oligodendrocytes | Primary rat culture | LPA6 signaling acts as a negative modulator of maturation. | LPA6 | |

| Oligodendrocytes | Mouse model analysis | Loss of LPA1 impairs differentiation and myelination. | LPA1 | |

| Schwann Cells | Primary culture | Promotes differentiation (e.g., P0 protein expression). | LPA2 | biorxiv.org |

| Schwann Cells | Embryonic mouse culture | LPA1 is required for migration and proper myelination. | LPA1 |

Myofibroblast Differentiation

One of the most well-documented roles for this compound is its potent ability to induce the differentiation of fibroblasts into myofibroblasts. This transition is a critical event in wound healing and tissue repair, but its dysregulation is a hallmark of pathological fibrosis in numerous organs. In vitro studies have consistently demonstrated that LPA, including the arachidonoyl (20:4) species, stimulates this differentiation process in various fibroblast populations.

This pro-fibrotic effect has been observed in lung fibroblasts, human bone marrow-derived mesenchymal stem cells (hBMSCs), and intestinal fibroblasts. The differentiation is characterized by the expression of α-smooth muscle actin (α-SMA) and the increased production of extracellular matrix components like collagen. The LPA1 receptor is a key mediator of LPA-induced myofibroblast differentiation. For example, in hBMSCs, LPA was shown to significantly elevate α-SMA expression, an effect that was blocked by an LPA1-specific antagonist. This signaling often involves downstream pathways such as ERK activation.

Table 4: In Vitro Effects of LPA on Myofibroblast Differentiation

| Cell Type | Experimental Model | Key Findings | LPA Receptors Implicated | Citations |

| Lung Fibroblasts | Primary culture | Stimulates differentiation into myofibroblasts. | General LPA effect | |